

# An In-depth Technical Guide to 3-Hydroxybutyl butanoate: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 3-Hydroxybutyl butanoate

Cat. No.: B15431983

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological aspects of **3-Hydroxybutyl butanoate**. With a focus on the well-studied stereoisomer, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, this document delves into its physicochemical characteristics, spectroscopic data, synthesis methodologies, and metabolic fate. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering detailed experimental protocols and clear visualizations to facilitate understanding and further investigation.

## Chemical Structure and Identification

**3-Hydroxybutyl butanoate** is an ester with the chemical formula  $C_8H_{16}O_3$ . Its structure consists of a butanoyl group esterified with a 3-hydroxybutanol moiety. The presence of two chiral centers gives rise to four possible stereoisomers. The most extensively studied of these is (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a compound of significant interest for its role as a precursor to ketone bodies.<sup>[1][2]</sup>

Below is a diagram of the general chemical structure of **3-Hydroxybutyl butanoate**.

Caption: General chemical structure of **3-Hydroxybutyl butanoate**.

## Physicochemical Properties

The following tables summarize the key physicochemical properties of **3-Hydroxybutyl butanoate** and its prominent stereoisomer, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

**Table 1: General Properties of 3-Hydroxybutyl butanoate**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>3</sub>	<a href="#">[3]</a>
Molecular Weight	160.21 g/mol	<a href="#">[3]</a>
IUPAC Name	3-hydroxybutyl butanoate	<a href="#">[3]</a>
CAS Number	89457-26-1	<a href="#">[3]</a>
SMILES	<chem>CCCC(=O)OCCC(C)O</chem>	<a href="#">[3]</a>
InChI	InChI=1S/C8H16O3/c1-3-4-8(10)11-6-5-7(2)9/h7,9H,3-6H2,1-2H3	<a href="#">[3]</a>
InChIKey	YSZQEASOSA00HZ-UHFFFAOYSA-N	<a href="#">[3]</a>

**Table 2: Properties of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>4</sub>	[4]
Molecular Weight	176.21 g/mol	[4]
IUPAC Name	[(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate	[4]
CAS Number	1208313-97-6	[4][5]
SMILES	C--INVALID-LINK--O">C@HO	[4]
InChI	InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1	[4]
InChIKey	AOWPVIWVMWUSBD-RNFRBKRXSA-N	[4]
XLogP3-AA	-0.1	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	6	[4]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Hydroxybutyl butanoate**. While a complete dataset for the general compound is not readily available, data for related compounds and the (R,R)-stereoisomer provide valuable insights.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

- <sup>1</sup>H NMR: The proton NMR spectrum of 3-hydroxybutanoate and its esters will typically show signals corresponding to the methyl, methylene, and methine protons. The chemical shifts and splitting patterns are indicative of the local electronic environment and neighboring

protons. For instance, the proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons bonded to oxygen, and the aliphatic carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Hydroxybutyl butanoate** is expected to show characteristic absorption bands for:

- O-H stretch: A broad band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the hydroxyl group.
- C-H stretch: Bands in the region of  $2850\text{--}3000\text{ cm}^{-1}$  due to the aliphatic C-H bonds.
- C=O stretch: A strong, sharp band around  $1735\text{ cm}^{-1}$  characteristic of the ester carbonyl group.
- C-O stretch: Bands in the region of  $1000\text{--}1300\text{ cm}^{-1}$  corresponding to the C-O single bonds of the ester and alcohol.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Butyl 3-hydroxybutanoate, the molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z$  160. Characteristic fragmentation patterns can help in confirming the structure.

## Experimental Protocols

### Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

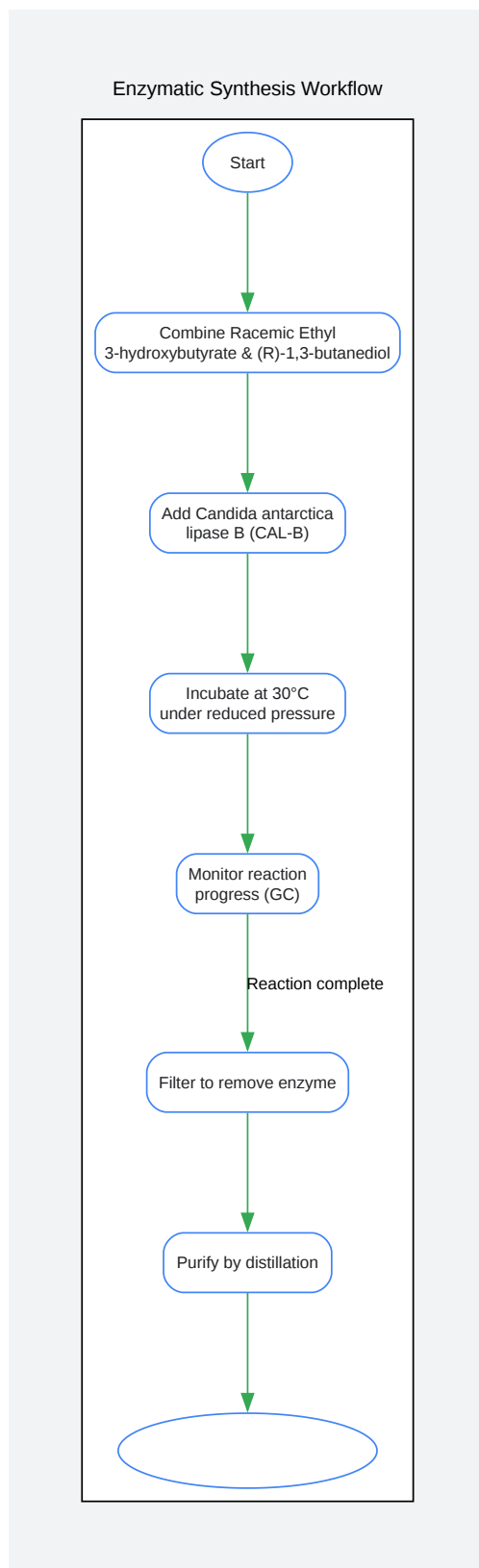
This protocol describes the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate via transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol using *Candida antarctica* lipase B (CAL-B).<sup>[1]</sup>

#### Materials:

- Racemic ethyl 3-hydroxybutyrate
- (R)-1,3-butanediol
- *Candida antarctica* lipase B (CAL-B)

#### Procedure:

- Combine racemic ethyl 3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (0.5 equivalents) in a reaction vessel.
- Add CAL-B to the mixture.
- The reaction is conducted under reduced pressure (e.g., 80 mmHg) at a controlled temperature (e.g., 30 °C) to facilitate the removal of the ethanol byproduct.
- The reaction progress can be monitored by techniques such as gas chromatography (GC).
- Upon completion, the enzyme is removed by filtration.
- The product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, can be purified from the unreacted (S)-ethyl 3-hydroxybutyrate by distillation under reduced pressure.



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Caption: Workflow for the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

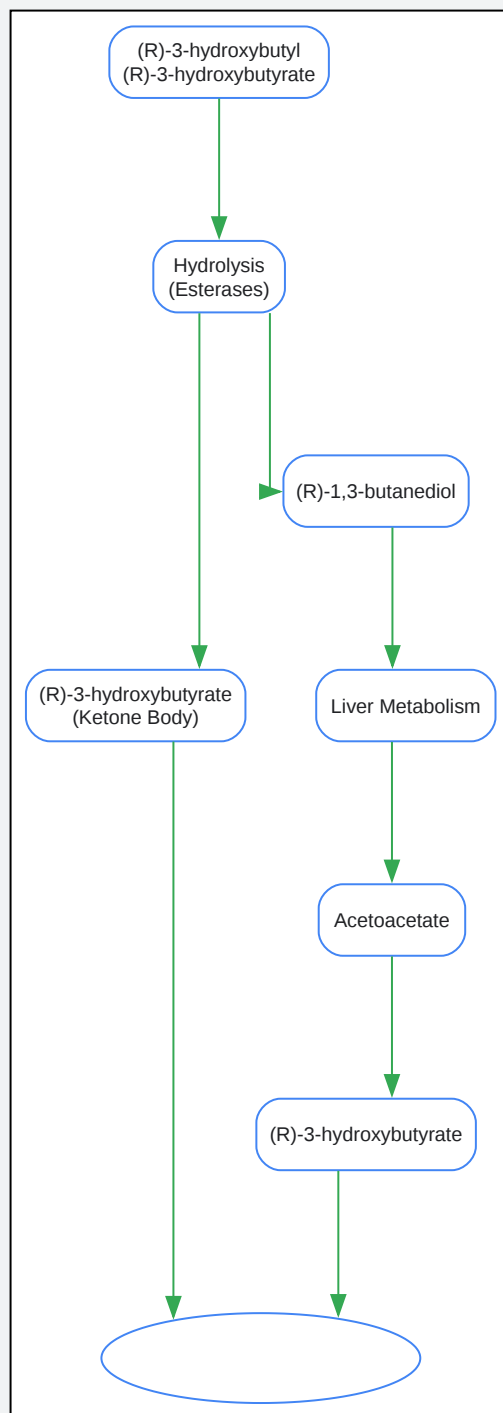
## Biological Significance and Metabolism

The (R)-3-hydroxybutyl (R)-3-hydroxybutyrate stereoisomer is of particular interest due to its role as an exogenous ketone precursor.<sup>[1]</sup> Upon oral administration, it is hydrolyzed by esterases in the gut and liver into its constituent molecules: (R)-3-hydroxybutyrate and (R)-1,3-butanediol.<sup>[6]</sup>

- (R)-3-hydroxybutyrate is a primary ketone body that can be directly utilized by extrahepatic tissues as an energy source.
- (R)-1,3-butanediol is transported to the liver where it is converted into acetoacetate and subsequently (R)-3-hydroxybutyrate, further contributing to the pool of circulating ketone bodies.<sup>[6]</sup>

This metabolic pathway allows for the induction of a state of nutritional ketosis without the need for a strict ketogenic diet.

## Metabolic Pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

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Caption: Metabolic fate of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.



## Conclusion

**3-Hydroxybutyl butanoate**, and particularly its (R,R)-stereoisomer, represents a molecule with significant chemical and biological relevance. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic characteristics. The outlined experimental protocol for its enzymatic synthesis offers a practical approach for its preparation. Furthermore, the elucidation of its metabolic pathway highlights its importance as a precursor to ketone bodies, a topic of growing interest in therapeutic and nutritional research. The information compiled herein serves as a foundational resource for scientists and researchers engaged in the study and application of this versatile compound.

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